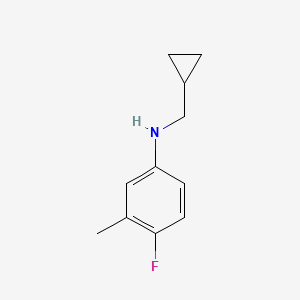

N-(シクロプロピルメチル)-4-フルオロ-3-メチルアニリン

概要

説明

“N-(cyclopropylmethyl)-4-fluoro-3-methylaniline” is a complex organic compound. It contains a cyclopropylmethyl group attached to a nitrogen atom, which is a common structure in many pharmaceutical compounds . The compound also has a fluorine atom and a methyl group attached to an aniline group, which could potentially influence its reactivity and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions . The exact method would depend on the starting materials and the specific configuration of the final product.

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall shape of the molecule.

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. The presence of the fluorine atom could make the compound more electrophilic, while the aniline group could participate in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of techniques. These could include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .

科学的研究の応用

ノロキシモルフォンの合成

“N-(シクロプロピルメチル)-4-フルオロ-3-メチルアニリン”は、ノロキシモルフォンの合成において重要な役割を果たします . ノロキシモルフォンは、ナロキソンやナルトレキソンなどのオピオイド拮抗薬の合成における重要な中間体です . ケシ抽出物から単離された天然のオピオイドであるテバインからのノロキシモルフォンの調製は、オキシコドンが最初に生成され、その後N-およびO-脱メチル化される多段階シーケンスです .

持続可能な合成

この化合物は、オキシコドンのN-およびO-脱メチル化のためのグリーンで安全で効率的なプロセスで使用されています . この方法は、モルヒナン系アルカロイドの14-ヒドロキシル基とN-メチル三級アミンとの間の陽極酸化による分子内環化に基づいており、その後臭化水素酸で加水分解されます .

スケーラブルなフロー電解

“N-(シクロプロピルメチル)-4-フルオロ-3-メチルアニリン”を含む電解プロセスは、スケーラブルなフロー電解セルに移され、反応スループットが大幅に向上しました .

グリーンケミストリー指標

“N-(シクロプロピルメチル)-4-フルオロ-3-メチルアニリン”を含む新しい方法の持続可能性は、グリーン指標と定量的指標によって評価されました .

カッパオピオイド受容体リガンド

“N-(シクロプロピルメチル)-4-フルオロ-3-メチルアニリン”は、カッパオピオイド受容体のペプチド-薬物複合体リガンドの設計に使用されます . 設計されたDe Novo Cyclic Peptide (DNCP)-β-ナルロキサミン(NalA)は、in vitroで強力な混合型KORアゴニズム/ミューオピオイド受容体(MOR)アンタゴニズムを示します .

マウスにおける鎮痛作用

作用機序

Target of Action

The primary targets of N-(cyclopropylmethyl)-4-fluoro-3-methylaniline are yet to be definitively identified due to the novelty and complexity of the compound . Based on its structural similarity to other known compounds, it may interact with various protein targets within the cell .

Mode of Action

N-(cyclopropylmethyl)-4-fluoro-3-methylaniline likely interacts with its targets through a combination of covalent and non-covalent interactions . The specific nature of these interactions and the resulting changes in target function are currently under investigation .

Biochemical Pathways

Given its structural features, it may influence pathways related to signal transduction and cellular metabolism .

Pharmacokinetics

The presence of the cyclopropylmethyl group may confer stability and influence its bioavailability .

Result of Action

Based on its structural features, it may modulate the activity of its target proteins, leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(cyclopropylmethyl)-4-fluoro-3-methylaniline . Specific details about how these factors affect this compound are currently unknown .

Safety and Hazards

将来の方向性

特性

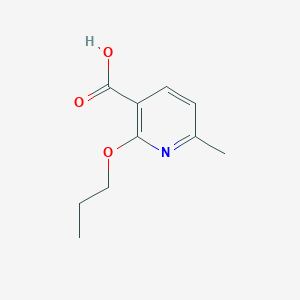

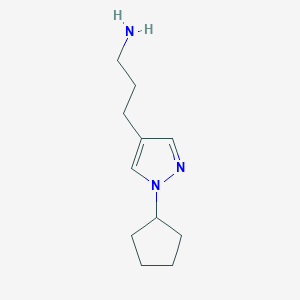

IUPAC Name |

N-(cyclopropylmethyl)-4-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URERGHVGMZLTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1467944.png)

![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467949.png)

![Spiro[2.4]heptan-1-ylmethanamine](/img/structure/B1467953.png)

amine](/img/structure/B1467955.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467957.png)

![[4-(Pyridazin-3-yloxy)cyclohexyl]amine](/img/structure/B1467961.png)